1,2-Bis(bromomethyl)-3-nitrobenzene
Overview
Description
1,2-Bis(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a nitro group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(bromomethyl)-3-nitrobenzene can be synthesized through a multi-step process starting from commercially available materials. One common method involves the bromination of 3-nitrotoluene to introduce bromine atoms at the methyl positions. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is usually purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(bromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The bromomethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Reduction: 1,2-Bis(aminomethyl)-3-nitrobenzene.
Oxidation: 1,2-Bis(carboxymethyl)-3-nitrobenzene.
Scientific Research Applications
1,2-Bis(bromomethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
1,2-Bis(chloromethyl)-3-nitrobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Bis(bromomethyl)-4-nitrobenzene: Nitro group positioned differently, affecting its chemical behavior and reactivity.
Uniqueness
1,2-Bis(bromomethyl)-3-nitrobenzene is unique due to the combination of bromomethyl and nitro groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHMTSQJHRRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487950 | |
Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-16-7 | |
Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis-bromomethyl-3-nitro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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